molecular formula C18H17N3O3S B2830177 2,3-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391862-65-0

2,3-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2830177
CAS No.: 391862-65-0
M. Wt: 355.41
InChI Key: KBFKCYGOASXKKT-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. This compound is characterized by the presence of a benzamide core substituted with dimethoxy groups and a thiadiazole ring, which imparts unique chemical properties.

Preparation Methods

The synthesis of 2,3-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 5-(p-tolyl)-1,3,4-thiadiazol-2-amine under appropriate conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Chemical Reactions Analysis

2,3-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents such as halogens or alkylating agents. These reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets within biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved in its mechanism of action are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

2,3-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can be compared with other similar compounds, such as:

    2,3-dimethoxy-N-(4-nitrophenyl)benzamide: This compound has a similar benzamide core but differs in the substituents on the aromatic ring, leading to different chemical and biological properties.

    2,3-dimethoxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide: This compound features a pyrrolidine ring instead of a thiadiazole ring, resulting in distinct reactivity and applications.

Properties

IUPAC Name

2,3-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-11-7-9-12(10-8-11)17-20-21-18(25-17)19-16(22)13-5-4-6-14(23-2)15(13)24-3/h4-10H,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFKCYGOASXKKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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